Complejo de 2,4,6-Trivinilciclotriboroxano piridina

Descripción general

Descripción

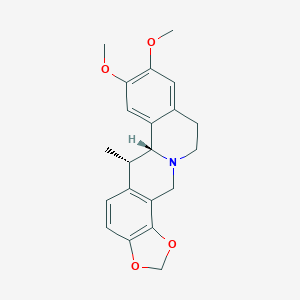

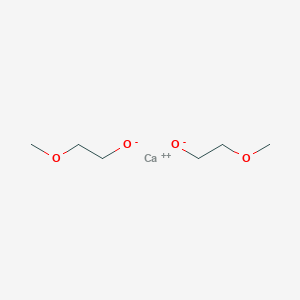

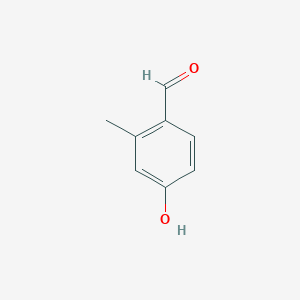

2,4,6-Trivinylcyclotriboroxane pyridine complex, also known as 2,4,6-Trivinylcyclotriboroxane pyridine complex, is a useful research compound. Its molecular formula is C11H14B3NO3 and its molecular weight is 240.7 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,6-Trivinylcyclotriboroxane pyridine complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trivinylcyclotriboroxane pyridine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trivinylcyclotriboroxane pyridine complex including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acoplamiento Cruzado de Suzuki-Miyaura

Este complejo se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para la formación de enlaces carbono-carbono en la síntesis orgánica. Esta aplicación es esencial para la industria farmacéutica y las ciencias de los materiales .

Síntesis Estereoselectiva

El compuesto ayuda en la carboaminación catalizada por paladio, que es crucial para la síntesis estereoselectiva. Este proceso es significativo para crear moléculas con disposiciones espaciales específicas, un aspecto clave en el desarrollo de fármacos .

Agente de Entrecruzamiento de ARN

Sirve como un agente de entrecruzamiento de 2-amino-6-vinilpurina (AVP) conectado a alquilo a la base de citosina en el ARN. Esta aplicación es importante para la investigación genética y la comprensión de las estructuras y funciones del ARN .

Precatalizador Polimérico en Medio Acuoso

El complejo es parte de un paladaciclo derivado de resina de oxima de Kaiser, que actúa como un precatalizador polimérico recuperable en reacciones de acoplamiento cruzado de Suzuki-Miyaura en medios acuosos. Este uso destaca su papel en la química verde al reducir los residuos .

Resolución Cinética de Ésteres

Está involucrado en la resolución cinética de ésteres de fosforilo y sulfonilo de derivados de binaptol a través de la alcoholisis catalizada por Pd de sus éteres de vinilo. Esta aplicación es significativa para producir compuestos enantioméricamente puros, que son valiosos en diversas industrias químicas .

Isomerización Estereoselectiva

El compuesto facilita la isomerización estereoselectiva de N-alil azirinas en Z-enaminas utilizando catálisis de hidruro de rodio. Este proceso es importante para sintetizar compuestos con configuraciones selectivas de doble enlace .

Resolución de Derivados de Biarilo Axialmente Quirales

Por último, ayuda en la resolución cinética de derivados de biarilo axialmente quirales a través de la alcoholisis catalizada por paladio/ligando de diamina quiral. Esta aplicación es crucial para la síntesis de biarilos quirales, que se utilizan a menudo como ligandos en catálisis asimétrica .

Mecanismo De Acción

Target of Action

The primary targets of the 2,4,6-Trivinylcyclotriboroxane pyridine complex are diols or other nucleophiles . The compound forms stable boronate esters with these targets, thereby facilitating the formation of new chemical bonds .

Mode of Action

The 2,4,6-Trivinylcyclotriboroxane pyridine complex interacts with its targets by forming stable boronate esters . This interaction enables the construction of complex organic molecules with specific structures and properties .

Biochemical Pathways

The 2,4,6-Trivinylcyclotriboroxane pyridine complex is used in several biochemical pathways, including Suzuki-Miyaura cross-coupling, stereoselective synthesis via Palladium-catalyzed carboamination, and the formation of an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .

Pharmacokinetics

It is known that the compound is soluble in methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of the 2,4,6-Trivinylcyclotriboroxane pyridine complex is the formation of new chemical bonds, enabling the construction of complex organic molecules with specific structures and properties . This can lead to various molecular and cellular effects, depending on the specific context and application.

Action Environment

The action of the 2,4,6-Trivinylcyclotriboroxane pyridine complex can be influenced by environmental factors. For instance, the compound is sensitive to moisture , and its storage temperature is recommended to be -20°C . These factors can affect the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

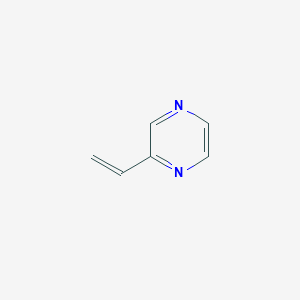

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHJACXHRQQNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14B3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918801 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92988-08-4, 442850-89-7, 95010-17-6 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylboronic anhydride pyridine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trivinylboroxin - Pyridine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,6-Trivinylcyclotriboroxane pyridine complex act as a vinylboronic acid equivalent in organic synthesis?

A1: 2,4,6-Trivinylcyclotriboroxane pyridine complex serves as a convenient and stable surrogate for vinylboronic acid in cross-coupling reactions. [, ] This complex readily participates in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst. [] Similarly, it undergoes copper(II) acetate-mediated coupling with substituted phenols to yield aryl vinyl ethers. [] This reactivity highlights its versatility in forming carbon-carbon and carbon-oxygen bonds, crucial transformations in organic synthesis.

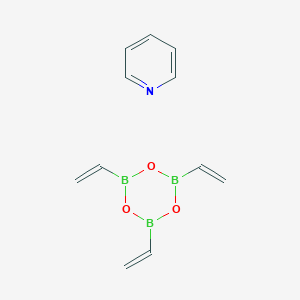

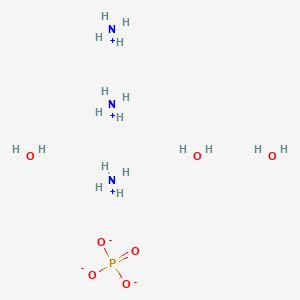

Q2: What are the structural features of 2,4,6-Trivinylcyclotriboroxane pyridine complex?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they provide valuable insights into the structure. The complex features a cyclotriboroxane ring with three vinyl groups attached to the boron atoms. Additionally, a pyridine molecule coordinates to one of the boron atoms, forming a tetracoordinate boron species. [] This coordination was confirmed through X-ray crystallography and low-temperature 11B NMR studies. []

Q3: What are the advantages of using 2,4,6-Trivinylcyclotriboroxane pyridine complex over other vinylboron reagents?

A3: 2,4,6-Trivinylcyclotriboroxane pyridine complex offers several advantages over conventional vinylboron reagents like vinylboronic acid. Firstly, it exhibits enhanced stability, making it easier to handle and store. [] This stability arises from the cyclic structure and the coordination of pyridine. Secondly, it demonstrates excellent reactivity in cross-coupling reactions, leading to high yields of desired products under mild conditions. [, ] This efficiency makes it a valuable tool for constructing complex molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)